molecular formula C6H2F4N2O2 B13927976 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine

2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B13927976
M. Wt: 210.09 g/mol
InChI Key: PVTWHMSJQCISJI-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and nitro groups. These substituents confer distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable fluorination techniques. These methods ensure high yields and purity, which are essential for its application in various fields. The use of advanced fluorinating agents and optimized reaction conditions are critical for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, aminopyridines, and oxidized pyridine derivatives .

Scientific Research Applications

2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its electronic properties. The presence of fluorine and nitro groups significantly alters the electron density distribution in the pyridine ring, affecting its reactivity and interaction with other molecules. These interactions can influence various molecular targets and pathways, making the compound useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitro-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C6H2F4N2O2

Molecular Weight

210.09 g/mol

IUPAC Name

2-fluoro-5-nitro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2F4N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H

InChI Key

PVTWHMSJQCISJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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